7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description
7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H20Cl2N4 and its molecular weight is 459.37. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Optimization
- The synthesis of derivatives related to the target compound involves multiple steps, including acylation and nucleophilic substitution, leading to the formation of intermediates widely used in the development of small molecular inhibitors for anti-tumor applications. Optimization of synthetic methods is crucial for enhancing yield and purity (Gan et al., 2021).
Biological Activity and Applications
- Studies on substituted tricyclic compounds reveal the potential antimicrobial activity against various bacterial and fungal strains, suggesting that derivatives of the target compound could be explored for antibacterial and antifungal applications (Mittal et al., 2011).
- The preparation of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines through reactions involving phosphorus pentoxide indicates their utility in generating compounds with possible applications in pesticide development (Jørgensen et al., 1985).
Chemical Characterization and Properties
- Crystal structure analysis of related compounds has provided insights into their molecular configurations, which is essential for understanding the chemical behavior and potential reactivity of these derivatives. Such analyses facilitate the design and synthesis of new compounds with desired biological or chemical properties (Asaftei et al., 2009).
Advanced Applications
- Docking studies and molecular modeling of derivatives have been conducted to explore the interaction of these compounds with biological targets. This research area opens the door to the development of new drugs and therapeutic agents by understanding the binding affinities and mechanism of action of potential drug candidates (Bommeraa et al., 2019).
properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-[(2-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4/c1-17-11-12-20(13-23(17)28)32-15-21(18-7-3-2-4-8-18)24-25(30-16-31-26(24)32)29-14-19-9-5-6-10-22(19)27/h2-13,15-16H,14H2,1H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQSTHWUOGDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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